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Introduction

(S)-(+)-1-Indanol, a chiral benzo-fused cyclic alcohol, is a molecule of significant interest in the
fields of medicinal chemistry and asymmetric synthesis.[1][2][3] Its rigid structure and defined
stereochemistry make it a valuable chiral building block for the synthesis of complex,
biologically active molecules. This guide provides an in-depth analysis of its chemical
properties, stereochemical structure, and key synthetic methodologies, with a focus on practical
applications for researchers and drug development professionals. A notable application of (S)-
(+)-1-Indanol is its role as a precursor in the synthesis of rasagiline mesylate, a therapeutic
agent for Parkinson's disease.[1][2][3][4]

Structural Elucidation and Stereochemistry

(S)-(+)-1-Indanol, systematically named (1S)-2,3-dihydro-1H-inden-1-ol, possesses a single
stereocenter at the C1 position of the indane ring system.[5] The "(S)" designation denotes the
absolute configuration at this chiral carbon, as determined by the Cahn-Ingold-Prelog priority
rules. The "(+)" indicates that it is dextrorotatory, rotating plane-polarized light to the right. The
fusion of the benzene ring to the cyclopentanol moiety imparts a conformational rigidity that is
crucial for its utility as a chiral auxiliary and in stereoselective synthesis.
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The precise three-dimensional arrangement of atoms is fundamental to its chemical behavior

and interactions with other chiral molecules. Spectroscopic techniques such as Vibrational

Circular Dichroism (VCD) have been employed to study its solid-state structure and the

influence of crystal packing on its chiroptical properties.[6][7]

Physicochemical and Spectroscopic Profile

The physical and chemical properties of (S)-(+)-1-Indanol are summarized below. This data is

essential for its handling, purification, and use in chemical reactions.

Property Value Reference(s)

CAS Number 25501-32-0 [5118119]

Molecular Formula CoH100 [5][10]

Molecular Weight 134.18 g/mol [O][11]
White to slightly yellow

Appearance _ _ [12][13]
crystalline solid

Melting Point 69-73 °C [3][8119]

Boiling Point 128 °C at 12 mm Hg [13]

) ] [0]2°/D +30° (c=2 in

Optical Rotation [9]

chloroform)
- Soluble in water (10 g/L at

Solubility [12][13]
20°C), ethanol, and benzene.

Density 1.161 g/cm3 [3]

Storage Temperature 2-8°C [3]

Spectroscopic Data Interpretation

Spectroscopic analysis is critical for the structural confirmation and purity assessment of (S)-

(+)-1-Indanol.
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e 1H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum provides
information on the number and connectivity of hydrogen atoms. Key signals for 1-indanol
include multiplets for the aromatic protons, a triplet for the hydroxyl proton, and distinct
signals for the benzylic and aliphatic protons of the five-membered ring.[14][15]

e 13C NMR (Carbon-13 Nuclear Magnetic Resonance): The 13C NMR spectrum reveals the
number of unique carbon environments. For 1-indanol, this includes distinct peaks for the
aromatic carbons, the carbinol carbon (C1), and the two methylene carbons of the
cyclopentyl ring.[14]

IR (Infrared) Spectroscopy: The IR spectrum is used to identify functional groups. A broad
absorption band in the region of 3200-3600 cm~1 is characteristic of the O-H stretching
vibration of the alcohol group.[16][17] Aromatic C-H stretching is typically observed above
3000 cm™.

e Mass Spectrometry (MS): Mass spectrometry provides the molecular weight and
fragmentation pattern. For 1-indanol, the molecular ion peak would be observed at an m/z
corresponding to its molecular weight (134.18).[16][17]

Asymmetric Synthesis of (S)-(+)-1-Indanol

The enantioselective synthesis of (S)-(+)-1-Indanol is of paramount importance, and several
reliable methods have been developed. The most prominent chemical method is the
asymmetric reduction of the prochiral ketone, 1-indanone.

Corey-Bakshi-Shibata (CBS) Reduction

The Corey-Bakshi-Shibata (CBS) reduction is a powerful and widely used method for the
enantioselective reduction of ketones to chiral alcohols.[18][19][20] This reaction utilizes a
chiral oxazaborolidine catalyst, typically derived from a chiral amino alcohol like (S)-prolinal,
and a borane source such as borane-dimethyl sulfide (BMS) or borane-THF complex.[19][20]
The CBS reduction is highly predictable, efficient, and typically affords high enantiomeric
excess (ee).[19]

The efficacy of the CBS reduction stems from a well-defined catalytic cycle that ensures face-
selective hydride delivery to the ketone.
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Catalyst-Borane Complex Formation: The borane reagent coordinates to the Lewis basic
nitrogen atom of the oxazaborolidine catalyst. This coordination activates the borane, making
it a more potent hydride donor, and increases the Lewis acidity of the endocyclic boron atom.
[18][20]

Ketone Coordination: The prochiral ketone (1-indanone) then coordinates to the Lewis acidic
endocyclic boron of the catalyst-borane complex. This coordination occurs preferentially from
the sterically less hindered face of the ketone.[18][20]

Stereoselective Hydride Transfer: A face-selective, intramolecular hydride transfer from the
activated borane to the carbonyl carbon occurs through a six-membered ring transition state.
[19][20]

Product Release and Catalyst Regeneration: The resulting alkoxyborane is released, and the
catalyst is regenerated to participate in another cycle. An acidic workup is then performed to
hydrolyze the alkoxyborane and yield the desired chiral alcohol, (S)-(+)-1-Indanol.[20]

Catalytic Cycle

+ Ketone Ternary Complex L _
BH3 Source —¢ (Transition State) ydnae-ira
- Catalyst-Borane Alkoxyborane Acidic Workup
- Complex Intermediate
Regeneration
(S)-CBS Catalyst |=&

Click to download full resolution via product page

Caption: Catalytic cycle of the Corey-Bakshi-Shibata (CBS) reduction.

Disclaimer: This protocol is for informational purposes only and should be performed by
qualified personnel in a suitable laboratory setting.
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Materials:

(S)-(-)-2-Methyl-CBS-oxazaborolidine (1 M in toluene)
Borane-dimethyl sulfide complex (BMS, ~10 M)
1-Indanone

Anhydrous Tetrahydrofuran (THF)

Methanol

1 M Hydrochloric Acid (HCI)

Ethyl acetate

Brine

Anhydrous Magnesium Sulfate (MgSOa)
Procedure:

Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic
stirrer, a thermometer, and a nitrogen inlet is charged with (S)-(-)-2-Methyl-CBS-
oxazaborolidine solution (e.g., 0.1 equivalents). The flask is purged with nitrogen and cooled
to 0°C in an ice bath.

Borane Addition: Borane-dimethyl sulfide complex (e.g., 0.6 equivalents) is added dropwise
to the catalyst solution while maintaining the temperature below 5°C. The mixture is stirred
for 10-15 minutes.

Substrate Addition: A solution of 1-indanone (1.0 equivalent) in anhydrous THF is added
dropwise to the reaction mixture over a period of 30-60 minutes, ensuring the temperature
does not exceed 5°C. The reaction must be conducted under anhydrous conditions as water
can significantly decrease the enantiomeric excess.[18][20]

Reaction Monitoring: The progress of the reaction is monitored by Thin Layer
Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The reaction
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is typically complete within a few hours.

e Quenching: Upon completion, the reaction is carefully quenched by the slow, dropwise
addition of methanol at 0°C to destroy any excess borane.

o Workup: The mixture is warmed to room temperature and 1 M HCI is added. The mixture is
stirred for 30 minutes. The aqueous layer is separated and extracted with ethyl acetate. The
combined organic layers are washed with water, brine, and then dried over anhydrous
MgSOea.

 Purification: The solvent is removed under reduced pressure, and the crude product is
purified by column chromatography on silica gel to afford pure (S)-(+)-1-Indanol.

Biocatalytic Synthesis

An alternative, environmentally friendly approach to (S)-(+)-1-Indanol is through biocatalytic
asymmetric reduction of 1-indanone.[1][2] This method utilizes whole-cell biocatalysts, such as
Lactobacillus paracasei, or isolated enzymes (ketoreductases).[1][2] Biocatalytic methods offer
several advantages, including high enantioselectivity, mild reaction conditions, and reduced
waste generation, making them an attractive option for industrial-scale production.[4] For
instance, the use of Lactobacillus paracasei BD71 has been reported to produce (S)-1-indanol
in high yield (93%) and excellent enantiomeric purity.[1][2][4]
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Biocatalytic Reduction Workflow
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Caption: General workflow for the biocatalytic synthesis of (S)-1-indanol.

Applications in Drug Development

The primary application of (S)-(+)-1-Indanol is as a chiral intermediate in the pharmaceutical
industry. Its rigid stereochemical structure is transferred to the final active pharmaceutical
ingredient (API), which is critical for its pharmacological activity. Beyond its use in the synthesis
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of rasagiline, derivatives of indanol, such as cis-1-amino-2-indanol, are crucial components in
the synthesis of HIV protease inhibitors like Indinavir.[21][22]

Safety and Handling

(S)-(+)-1-Indanol is classified as harmful if swallowed and causes skin and serious eye
irritation.[5][10][23] It may also cause respiratory irritation.[10][23]

o Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face
protection when handling this compound.[23][24]

e Handling: Use only in a well-ventilated area and avoid breathing dust.[12][24] Avoid
formation of dust and aerosols.[24][25]

o Storage: Store in a tightly closed container in a dry and well-ventilated place.[12][25]

 First Aid: In case of contact with eyes, rinse cautiously with water for several minutes.[12][24]
If on skin, wash with plenty of water.[24] If swallowed, seek medical assistance.[24]

Always consult the Safety Data Sheet (SDS) for complete safety and handling information
before use.[23][25]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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BENGHE Foundational & Exploratory

Check Availability & Pricing

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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